molecular formula C12H17BF3KO3 B8004950 Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate

Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate

Cat. No.: B8004950
M. Wt: 316.17 g/mol
InChI Key: DKIDJCWHIATVSV-UHFFFAOYSA-N
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Description

Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and unique reactivity patterns, making them valuable in various chemical transformations. This compound is particularly notable for its applications in organic synthesis, where it serves as a versatile reagent for carbon-carbon and carbon-heteroatom bond-forming processes .

Preparation Methods

The synthesis of potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) under specific conditions. The process can be summarized as follows:

Industrial production methods for this compound follow similar principles but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate undergoes various chemical reactions, including:

Scientific Research Applications

Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate primarily involves its role as a nucleophilic reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which participates in the coupling reaction .

Comparison with Similar Compounds

Potassium 2-(2-benxyloxyethoxy)ethoxymethyltrifluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity patterns and stability, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

potassium;trifluoro-[2-(2-phenylmethoxyethoxy)ethoxymethyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BF3O3.K/c14-13(15,16)11-19-9-7-17-6-8-18-10-12-4-2-1-3-5-12;/h1-5H,6-11H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIDJCWHIATVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCOCCOCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BF3KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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